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Compound of Interest

Compound Name: 2-Isopropyl-6-methylaniline

Cat. No.: B1581991 Get Quote

This in-depth guide provides a detailed analysis of the spectroscopic data for 2-isopropyl-6-
methylaniline (CAS No. 5266-85-3), a key intermediate in various chemical syntheses.[1] This

document is intended for researchers, scientists, and drug development professionals, offering

a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming the

molecule's structure, purity, and for its application in further research and development.

Molecular Structure and Overview
2-Isopropyl-6-methylaniline is an aromatic amine with the molecular formula C₁₀H₁₅N and a

molecular weight of 149.23 g/mol .[1] Its structure, featuring an aniline core with ortho-

substitution of isopropyl and methyl groups, gives rise to a distinct spectroscopic fingerprint.

Understanding these spectral features is paramount for its unambiguous identification and

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the

chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of 2-isopropyl-6-methylaniline reveals the specific arrangement and

electronic environment of the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Isopropyl-6-methylaniline

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.04 d 1H Ar-H

~6.95 d 1H Ar-H

~6.73 t 1H Ar-H

~3.5 (broad) s 2H -NH₂

~2.92 sept 1H -CH(CH₃)₂

~2.18 s 3H Ar-CH₃

~1.26 d 6H -CH(CH₃)₂

Data is compiled from representative spectra and may vary slightly based on solvent and

experimental conditions.

Interpretation of the ¹H NMR Spectrum:

The aromatic region (δ 6.7-7.1 ppm) displays three distinct signals corresponding to the three

protons on the benzene ring, confirming the 1,2,3-trisubstitution pattern. The broad singlet at

approximately 3.5 ppm is characteristic of the two amine (-NH₂) protons. The septet at ~2.92

ppm and the doublet at ~1.26 ppm are indicative of the isopropyl group, with the methine

proton coupled to the six equivalent methyl protons. The singlet at ~2.18 ppm corresponds to

the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Isopropyl-6-methylaniline
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Chemical Shift (δ) ppm Assignment
Rationale for Chemical
Shift

~142 C-NH₂

Carbon attached to the

electron-donating amino

group, deshielded.

~135 C-CH(CH₃)₂
Quaternary carbon attached to

the isopropyl group.

~128 Ar-C Aromatic carbon.

~127 Ar-C Aromatic carbon.

~122 C-CH₃
Quaternary carbon attached to

the methyl group.

~118 Ar-C
Aromatic carbon shielded by

the amino group.

~28 -CH(CH₃)₂
Methine carbon of the

isopropyl group.

~22 -CH(CH₃)₂
Methyl carbons of the isopropyl

group.

~18 Ar-CH₃
Methyl carbon attached to the

aromatic ring.

Predicted values are based on established substituent effects on aromatic systems and may

vary in experimental data.

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show ten distinct carbon signals. The aromatic carbons appear in

the region of δ 118-142 ppm. The carbons directly attached to the nitrogen, isopropyl, and

methyl groups are identifiable by their characteristic chemical shifts. The aliphatic carbons of

the isopropyl and methyl groups resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule

based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 2-Isopropyl-6-methylaniline

Wavenumber
(cm⁻¹)

Vibration Functional Group Intensity

3400-3500 N-H stretch Primary Amine (-NH₂) Medium (two bands)

3000-3100 C-H stretch Aromatic C-H Medium to Weak

2850-2970 C-H stretch
Aliphatic C-H

(isopropyl, methyl)
Strong

1600-1620 N-H bend Primary Amine (-NH₂) Medium

1450-1550 C=C stretch Aromatic Ring Medium to Strong

1250-1335 C-N stretch Aromatic Amine Strong

Interpretation of the IR Spectrum:

The IR spectrum of 2-isopropyl-6-methylaniline is dominated by features characteristic of a

primary aromatic amine. The two distinct bands in the 3400-3500 cm⁻¹ region are a hallmark of

the symmetric and asymmetric N-H stretching vibrations of the -NH₂ group.[2][3] Strong

absorptions in the 2850-2970 cm⁻¹ range confirm the presence of aliphatic C-H bonds from the

isopropyl and methyl substituents. Aromatic C-H stretching is observed just above 3000 cm⁻¹.

The bending vibration of the N-H group and the characteristic C=C stretching of the aromatic

ring appear in the 1450-1620 cm⁻¹ region.[2] A strong C-N stretching band is also expected

around 1250-1335 cm⁻¹.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation. The molecular ion peak (M⁺) for 2-
isopropyl-6-methylaniline is expected at an m/z of 149.

Table 4: Predicted Major Fragments in the Mass Spectrum of 2-Isopropyl-6-methylaniline
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m/z Proposed Fragment Loss

149 [C₁₀H₁₅N]⁺ Molecular Ion

134 [C₉H₁₂N]⁺ Loss of CH₃

106 [C₇H₈N]⁺ Loss of C₃H₇ (isopropyl)

Interpretation of the Mass Spectrum:

The mass spectrum will show a prominent molecular ion peak at m/z 149, corresponding to the

molecular weight of 2-isopropyl-6-methylaniline. A common and significant fragmentation

pathway for alkyl-substituted aromatic compounds is benzylic cleavage. Therefore, a major

fragment is expected at m/z 134, resulting from the loss of a methyl radical (•CH₃) from the

isopropyl group to form a stable benzylic carbocation. Another significant fragmentation would

be the loss of the entire isopropyl radical (•C₃H₇), leading to a fragment at m/z 106.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid

aniline derivatives.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-isopropyl-6-methylaniline in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[5]

¹H NMR Acquisition:

Pulse Sequence: Standard single pulse.

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.[5]

¹³C NMR Acquisition:
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Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
Sample Preparation: As 2-isopropyl-6-methylaniline is a liquid at room temperature, the

neat liquid can be analyzed directly.

Transmission Method: Place a drop of the liquid between two KBr or NaCl plates to form a

thin film.[6]

ATR Method: Place a drop of the liquid directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.[7][8]

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty cell or clean ATR crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[7]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 2-isopropyl-6-methylaniline (e.g., 1-10

µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5]
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Instrumentation: Employ a mass spectrometer, commonly with an Electron Ionization (EI)

source for fragmentation analysis.

Data Acquisition:

Introduce the sample into the ion source (e.g., via direct infusion or through a gas

chromatograph).

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and

major fragment ions.

Visualizations
Molecular Structure
Caption: Molecular structure of 2-isopropyl-6-methylaniline.

Proposed Mass Spectrometry Fragmentation
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Caption: Key fragmentation pathways for 2-isopropyl-6-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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